

Physical and chemical properties of 4-Chloro-2,5-dimethylpyrimidine

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Compound of Interest

Compound Name: 4-Chloro-2,5-dimethylpyrimidine

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An In-depth Technical Guide to 4-Chloro-2,5-dimethylpyrimidine

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of **4-Chloro-2,5-dimethylpyrimidine**, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development.

Core Properties of 4-Chloro-2,5-dimethylpyrimidine

4-Chloro-2,5-dimethylpyrimidine is a substituted pyrimidine with the chemical formula $C_6H_7ClN_2$. Its structure features a pyrimidine ring substituted with a chloro group at position 4 and methyl groups at positions 2 and 5.

Physical and Chemical Data

A summary of the key physical and chemical properties of **4-Chloro-2,5-dimethylpyrimidine** is presented in the table below. It is important to note that while some properties have been experimentally determined, others are predicted and should be considered as estimates.

Property	Value	Source(s)
CAS Number	75712-74-2	[1]
Molecular Formula	C ₆ H ₇ ClN ₂	[1]
Molecular Weight	142.59 g/mol	[1]
Boiling Point	82-83 °C at 18 mmHg	[1]
193.8 ± 20.0 °C at 760 mmHg (Predicted)	[2]	
Melting Point	Not available	
Density	1.2 ± 0.1 g/cm ³ (Predicted)	[2]
Solubility	Not available	
Flash Point	88.5 ± 7.4 °C (Predicted)	[2]
LogP (Predicted)	1.44	

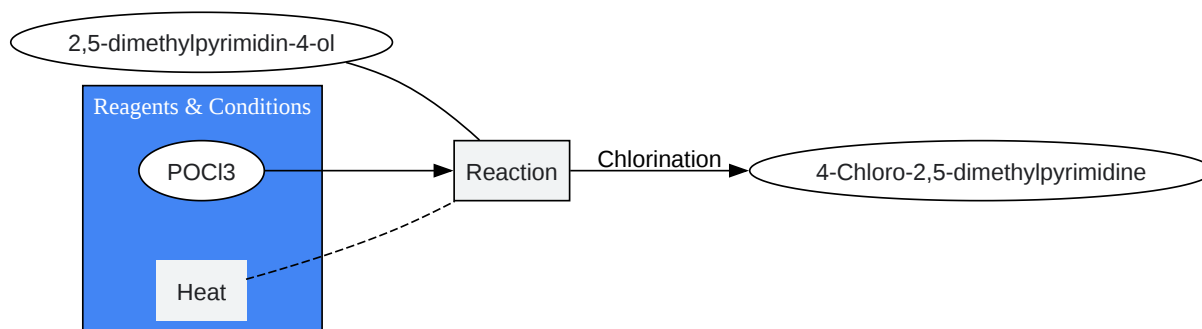
Synthesis and Reactivity

Synthesis of 4-Chloro-2,5-dimethylpyrimidine

A common and effective method for the synthesis of 4-chloropyrimidines is the chlorination of the corresponding 4-hydroxypyrimidine precursor. For **4-Chloro-2,5-dimethylpyrimidine**, the starting material would be 2,5-dimethylpyrimidin-4-ol. The reaction is typically carried out using a chlorinating agent such as phosphorus oxychloride (POCl₃).

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-dimethylpyrimidin-4-ol (1.0 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents). An organic base, such as triethylamine (0.3-0.7 equivalents), can be added to the mixture.[2]
- **Reaction Conditions:** Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 2-5 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess phosphorus oxychloride under reduced pressure. The residue is then slowly poured into crushed ice with vigorous stirring.
- **Extraction:** Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral. Extract the product with an organic solvent such as ethyl acetate (3 x volume).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure **4-Chloro-2,5-dimethylpyrimidine**.^[2]



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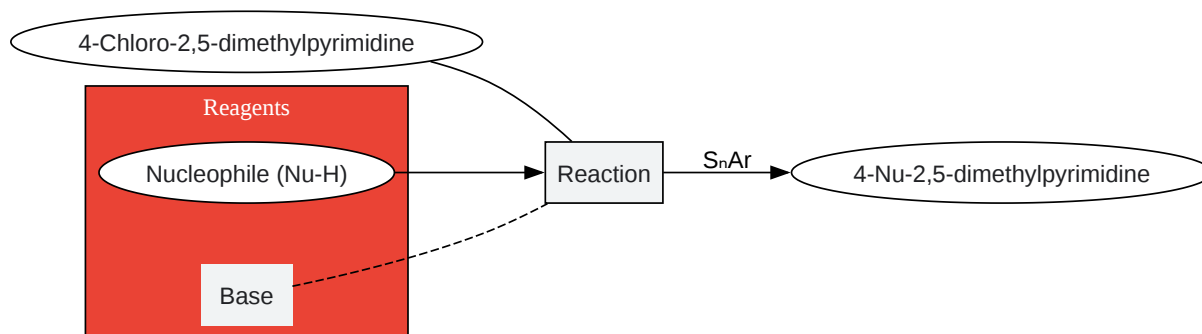
Synthesis of **4-Chloro-2,5-dimethylpyrimidine**.

Chemical Reactivity

The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic substitution, making **4-Chloro-2,5-dimethylpyrimidine** a versatile intermediate for the synthesis of a variety of derivatives. This reactivity is enhanced by the electron-withdrawing nature of the pyrimidine ring.

4-Chloro-2,5-dimethylpyrimidine can readily undergo S_NAr reactions with a wide range of nucleophiles, including amines, alcohols, and thiols.

- **Reaction Setup:** In a suitable reaction vessel, dissolve **4-Chloro-2,5-dimethylpyrimidine** (1.0 equivalent) in an appropriate solvent (e.g., isopropanol, DMF, or water).
- **Addition of Nucleophile:** Add the desired amine nucleophile (1.0-1.2 equivalents) to the solution.
- **Addition of Base (if necessary):** If the amine is used as a salt or if the reaction generates HCl, a non-nucleophilic base (e.g., triethylamine or potassium carbonate, 2.0 equivalents) should be added.^[3]
- **Reaction Conditions:** Heat the reaction mixture (typically 80-120 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.^[3]
- **Work-up and Purification:** After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to yield the corresponding 4-aminopyrimidine derivative.



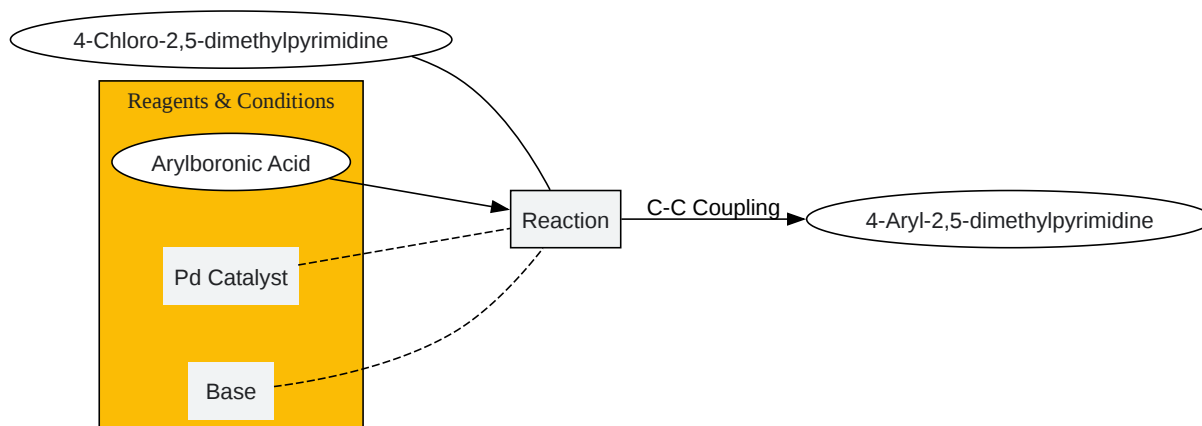
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Nucleophilic substitution on **4-Chloro-2,5-dimethylpyrimidine**.

The chloro group at the 4-position can also be displaced through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This

allows for the introduction of various aryl or heteroaryl substituents.

- **Reaction Setup:** To a dry reaction vessel under an inert atmosphere, add **4-Chloro-2,5-dimethylpyrimidine** (1.0 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a base (e.g., potassium carbonate, 2.0-3.0 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents).^[4]
- **Solvent:** Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.^[4]
- **Reaction Conditions:** Heat the reaction mixture (typically 80-110 °C) and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.^[4]
- **Work-up and Purification:** After cooling, dilute the mixture with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the 4-aryl-2,5-dimethylpyrimidine product.



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Suzuki coupling of **4-Chloro-2,5-dimethylpyrimidine**.

Spectroscopic Data

Specific experimental spectroscopic data for **4-Chloro-2,5-dimethylpyrimidine** is not readily available in the searched literature. However, based on the analysis of related compounds, the following spectral characteristics can be anticipated:

- ¹H NMR: The spectrum would be expected to show a singlet for the proton at the 6-position of the pyrimidine ring, and two singlets for the two methyl groups at positions 2 and 5.
- ¹³C NMR: The spectrum would display signals for the six carbon atoms in the molecule, with the carbon attached to the chlorine atom appearing at a characteristic downfield shift.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for a molecule containing one chlorine atom.
- Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H, C=N, and C-Cl bonds.

Applications in Drug Development

Substituted pyrimidines are a prominent class of compounds in medicinal chemistry and are found in the core structure of numerous approved drugs. The pyrimidine scaffold is a well-established "hinge-binding" motif that can mimic the adenine ring of ATP, enabling competitive inhibition at the ATP-binding site of kinases.

While specific applications of **4-Chloro-2,5-dimethylpyrimidine** in drug development are not extensively documented, its structure suggests its potential as a key intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors. The reactive 4-chloro position allows for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. For instance, derivatives of similar chloropyrimidines have been investigated as inhibitors of Aurora kinases, which are important targets in cancer therapy.^[5] The 2- and 5-methyl groups can also influence the binding affinity and selectivity of the final compound.

Conclusion

4-Chloro-2,5-dimethylpyrimidine is a valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its reactive chloro group allows for a variety of

chemical transformations, including nucleophilic substitution and cross-coupling reactions, providing access to a diverse range of substituted pyrimidine derivatives. While some of its physical properties and detailed spectroscopic data are not yet fully characterized in the public domain, its synthetic accessibility and the established biological importance of the pyrimidine scaffold make it a compound of significant interest for the development of novel therapeutics, especially in the area of kinase inhibition. Further research into the properties and applications of this compound is warranted.

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